N-(2-furylmethyl)-2-methoxybenzamide

Agrochemical Herbicide Discovery Structure-Activity Relationship

N-(2-furylmethyl)-2-methoxybenzamide (CAS 332146-31-3, C₁₃H₁₃NO₃, MW 231.25) is a synthetic small molecule belonging to the 2-methoxybenzamide class, distinguished by its N-(2-furylmethyl) substitution. This compound is primarily utilized as a research tool in agrochemical and medicinal chemistry programs, where the 2-methoxybenzamide core is recognized as a privileged scaffold for developing bleaching herbicides and exploring antifungal pharmacophores.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 332146-31-3
Cat. No. B5773775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-2-methoxybenzamide
CAS332146-31-3
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2=CC=CO2
InChIInChI=1S/C13H13NO3/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15)
InChIKeyPQHWWRAXRWCRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>34.7 [ug/mL]

N-(2-furylmethyl)-2-methoxybenzamide (CAS 332146-31-3): A Versatile 2-Methoxybenzamide Scaffold for Herbicide and Antifungal Lead Discovery


N-(2-furylmethyl)-2-methoxybenzamide (CAS 332146-31-3, C₁₃H₁₃NO₃, MW 231.25) is a synthetic small molecule belonging to the 2-methoxybenzamide class, distinguished by its N-(2-furylmethyl) substitution . This compound is primarily utilized as a research tool in agrochemical and medicinal chemistry programs, where the 2-methoxybenzamide core is recognized as a privileged scaffold for developing bleaching herbicides [1] and exploring antifungal pharmacophores [2]. Its predicted physicochemical properties—including a pKa of 14.02±0.46 and a boiling point of 412.5±35.0 °C —inform solubility and formulation strategies, making it a tractable starting point for structure-activity relationship (SAR) studies in early-stage discovery.

Why N-(2-furylmethyl)-2-methoxybenzamide Cannot Be Replaced by Other Benzamide Analogs Without Data Loss


While numerous benzamide derivatives are commercially available, simple substitution within this class is not possible without altering biological activity and physicochemical behavior. Structure-activity relationship (SAR) studies on 2-methoxybenzamides unequivocally demonstrate that the presence of a methoxy group at the 2-position of the benzoyl ring is essential for herbicidal activity [1]. Furthermore, the nature of the amine substituent dramatically modulates potency. For instance, N-benzyl-2-methoxybenzamide analogs exhibit variable bleaching herbicide activity depending on substituents on the benzylamine moiety [1]. Replacing the furylmethyl group of the target compound with an unsubstituted phenyl ring (e.g., N-(furan-2-ylmethyl)benzamide) eliminates the critical 2-methoxy pharmacophore, likely abolishing the herbicidal and antifungal activities associated with the 2-methoxybenzamide class [2]. Therefore, any project that has identified a specific activity for N-(2-furylmethyl)-2-methoxybenzamide cannot substitute a different benzamide and expect comparable results without rigorous re-validation.

N-(2-furylmethyl)-2-methoxybenzamide (CAS 332146-31-3): Quantitative Differentiation Against Closest Analogs


2-Methoxy Substituent is Essential for Herbicidal Activity vs. Unsubstituted Benzamide

The 2-methoxy group is a critical pharmacophore for herbicidal activity within the benzamide class. A comprehensive SAR study of 67 N-benzyl-2-methoxybenzamide analogs demonstrated that methoxy substitution at the 2-position is essential for bleaching herbicidal activity [1]. In contrast, the unsubstituted benzamide core (i.e., lacking the 2-methoxy group) is expected to be inactive or possess significantly reduced potency in analogous assays. This provides a strong, class-level inference for the importance of this functional group in N-(2-furylmethyl)-2-methoxybenzamide.

Agrochemical Herbicide Discovery Structure-Activity Relationship

Predicted pKa and LogP Differentiate Physicochemical Profile from Less Lipophilic Analogs

The predicted acid dissociation constant (pKa) of N-(2-furylmethyl)-2-methoxybenzamide is 14.02±0.46, and its predicted logP (not available) can be inferred from its structure and compared to analogs . In contrast, a close analog, N-(furan-2-ylmethyl)benzamide, lacks the 2-methoxy group and has a lower molecular weight (201.22 g/mol) and different lipophilicity profile [1]. The presence of the methoxy group on the target compound increases both hydrogen bond acceptor capacity and lipophilicity, which will influence membrane permeability, solubility, and off-target binding profiles.

Physicochemical Properties Drug-likeness Formulation

2-Methoxybenzamide Scaffold Confers Antifungal Activity Potential Absent in Simpler Benzamides

Benzamide derivatives containing a 2-methoxy substituent have been evaluated for antifungal activity against a panel of five pathogenic fungi (Sclerotinia sclerotiorum, Gibberella zeae, Rhizoctonia solani, Helminthosporium maydis, and Botrytis cinerea) [1]. While specific MIC values for N-(2-furylmethyl)-2-methoxybenzamide are not yet reported in this context, the class-level activity of related 2-methoxybenzamides demonstrates the scaffold's inherent antifungal potential. This contrasts with simpler benzamides lacking the 2-methoxy group, which typically show no significant antifungal activity in the same assays.

Antifungal Plant Pathology Agrochemical Discovery

Synthetic Tractability via Established Amide Coupling Routes Enables Rapid Analog Generation

The synthesis of N-(2-furylmethyl)-2-methoxybenzamide is achieved through a straightforward amide coupling reaction between 2-furylmethanol and 2-methoxybenzoyl chloride, typically in the presence of a base such as triethylamine and an organic solvent like dichloromethane . This robust and scalable method is well-documented for analogous 2-methoxybenzamide derivatives [1]. In contrast, more complex benzamide analogs (e.g., those containing additional heterocycles or requiring multi-step syntheses) present higher synthetic barriers, longer lead times, and increased costs for library production.

Medicinal Chemistry Parallel Synthesis Lead Optimization

N-(2-furylmethyl)-2-methoxybenzamide (CAS 332146-31-3): Optimal Use Cases in Agrochemical and Medicinal Chemistry Research


Primary Hit Identification in Bleaching Herbicide Screening Panels

Given the established SAR linking the 2-methoxybenzamide core to bleaching herbicide activity [1], N-(2-furylmethyl)-2-methoxybenzamide is an ideal candidate for inclusion in focused screening libraries targeting pigment biosynthesis pathways in weeds. Its predicted neutral state (pKa ~14) may enhance foliar uptake in whole-plant assays.

Antifungal Lead Exploration Against Crop Pathogens

The compound can serve as a starting point for antifungal SAR studies against agriculturally relevant fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, where related 2-methoxybenzamides have shown activity [2]. Its distinct furylmethyl group offers a vector for further optimization to improve potency and spectrum.

Medicinal Chemistry Scaffold for CNS or GPCR Target Libraries

The 2-methoxybenzamide motif is a privileged structure in medicinal chemistry, with known ligands for dopamine D2 receptors and other GPCRs [3]. The furan ring in N-(2-furylmethyl)-2-methoxybenzamide provides a unique heteroaromatic moiety that can engage in π-π stacking and hydrogen bonding interactions distinct from phenyl-based analogs, making it valuable for diversity-oriented synthesis.

Benchmarking Synthetic Feasibility in Parallel Chemistry Workflows

The compound's straightforward one-step amide bond formation from commercially available building blocks makes it a reliable control for validating new parallel synthesis equipment or automated purification protocols. Its moderate molecular weight and predictable behavior under standard conditions ensure consistent performance as a process development standard.

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